N-Acetylbenzenesulfonamide

Physicochemical profiling Salt formation Ionization state

N-Acetylbenzenesulfonamide (N-(benzenesulfonyl)acetamide, CAS 5661-14-3) is an N-acyl sulfonamide with the molecular formula C8H9NO3S and a molecular weight of 199.227 g/mol. Its structure features a benzenesulfonyl group N-linked to an acetyl moiety, which confers distinct physicochemical properties compared to simple N-alkyl or unsubstituted benzenesulfonamides.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 5661-14-3
Cat. No. B11708537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylbenzenesulfonamide
CAS5661-14-3
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C8H9NO3S/c1-7(10)9-13(11,12)8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
InChIKeyJHKCSRBLMSDCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylbenzenesulfonamide (CAS 5661-14-3): Chemical Identity and Procurement Baseline


N-Acetylbenzenesulfonamide (N-(benzenesulfonyl)acetamide, CAS 5661-14-3) is an N-acyl sulfonamide with the molecular formula C8H9NO3S and a molecular weight of 199.227 g/mol [1]. Its structure features a benzenesulfonyl group N-linked to an acetyl moiety, which confers distinct physicochemical properties compared to simple N-alkyl or unsubstituted benzenesulfonamides. This compound serves as a versatile intermediate in medicinal chemistry and a substrate in organosilicon chemistry [2]. The acetyl substitution markedly alters its hydrogen-bonding capacity and acidity relative to its parent benzenesulfonamide, making it a non-interchangeable building block for certain synthetic and biological applications.

Why N-Acetylbenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamides


Generic substitution among sulfonamides is unreliable due to profound differences in acidity, hydrogen-bonding architecture, and thermal stability introduced by N-acylation. While unsubstituted benzenesulfonamide (pKa ~10.1) is weakly acidic, N-acetylbenzenesulfonamide exhibits a predicted pKa of ~5.51, approaching carboxylic acid acidity . This shift directly influences solubility, salt formation, and biological partitioning [1]. The acetyl group also reduces the hydrogen-bond donor count from two (in benzenesulfonamide) to one, fundamentally altering crystal packing and melting point—126°C versus 149–152°C for the parent compound . Such differences render the compounds chemically distinct in synthetic and formulation contexts, where subtle variations in reactivity or solid-state properties can determine process feasibility or product performance.

Quantitative Differentiation Evidence for N-Acetylbenzenesulfonamide Against Closest Analogs


Enhanced Acidity (pKa) Relative to Parent and N-Alkyl Benzenesulfonamides

The predicted pKa of N-acetylbenzenesulfonamide (5.51 ± 0.10) is significantly lower than that of the parent benzenesulfonamide (lit. pKa ~10.1) and N-methylbenzenesulfonamide (predicted pKa 11.43 ± 0.30) . This ~4.6–5.9 log unit increase in acidity arises from the electron-withdrawing acetyl group, which stabilizes the conjugate base through resonance across the sulfonamide linkage.

Physicochemical profiling Salt formation Ionization state

Melting Point Depression vs. Unsubstituted Benzenesulfonamide

N-Acetylbenzenesulfonamide melts at 126 °C, which is 23–26 °C lower than the melting point of benzenesulfonamide (149–152 °C) . This contrasts with N-ethylbenzenesulfonamide (57–59 °C) and N-methylbenzenesulfonamide (~31 °C), where N-alkyl substitution drastically lowers the melting point due to disruption of the sulfonamide hydrogen-bonding network [1].

Solid-state properties Crystal engineering Thermal analysis

Altered Hydrogen-Bond Donor/Acceptor Profile for Crystal Engineering

N-Acetylbenzenesulfonamide possesses exactly one hydrogen-bond donor (the sulfonamide –NH–) and three hydrogen-bond acceptors (two sulfonyl S=O oxygens and one acetyl C=O oxygen), as calculated from its molecular structure . In contrast, benzenesulfonamide provides two H-bond donors (the –NH2 group) and two acceptors, while N-methylbenzenesulfonamide has one donor and two acceptors [1][2]. The additional acetyl carbonyl acceptor in the target compound introduces a competing H-bond site that can redirect supramolecular synthons.

Hydrogen bonding Cocrystal design Solubility prediction

Markedly Higher Solid-State Enthalpy of Formation (Thermochemical Stability)

The standard molar enthalpy of formation of solid N-acetylbenzenesulfonamide, ΔfH°solid, has been experimentally determined as –732.2 kJ/mol [1]. For the parent benzenesulfonamide, the corresponding value is –347.1 ± 1.9 kJ/mol [2]. This 385 kJ/mol greater exothermicity (i.e., higher thermodynamic stability) arises from the additional acetyl C=O and C–C bonds formed relative to the elemental reference states, as well as enhanced intermolecular interactions in the solid.

Thermochemistry Process safety Energetic materials

Unique Silylation Reactivity: Exclusive O-Silylation to a Storable Imidate

N-Acetylbenzenesulfonamide undergoes selective O-trimethylsilylation with hexamethyldisilazane or Me₃SiCl/base to yield O-trimethylsilyl-N-phenylsulfonylacetimidate as a storable, crystalline product [1]. This reactivity contrasts starkly with N-alkyl benzenesulfonamides, where silylation typically occurs at nitrogen to form N-silyl sulfonamides [2]. The acetyl carbonyl oxygen serves as the kinetically preferred silylation site due to the ambident nucleophilicity of the deprotonated N-acyl sulfonamide anion. The silylated imidate was fully characterized by single-crystal X-ray diffraction, confirming exclusive O-silylation [1].

Synthetic methodology Protecting group chemistry Organosilicon reagents

Highest-Value Application Scenarios for N-Acetylbenzenesulfonamide Based on Differentiation Evidence


pH-Dependent Liquid–Liquid Extraction and Salt Formation in Medicinal Chemistry Workflows

With a predicted pKa of ~5.51, N-acetylbenzenesulfonamide can be quantitatively deprotonated and extracted into aqueous phase at pH ≥ 7.5, while neutral benzenesulfonamide (pKa ~10.1) remains largely unionized under the same conditions [1]. This enables selective separation of N-acetylated from non-acetylated sulfonamides in reaction mixtures. The resulting sodium or potassium salts exhibit enhanced aqueous solubility, facilitating purification without chromatographic intervention. This property is directly relevant to medicinal chemistry groups synthesizing sulfonamide libraries where acid-base workup is preferred over column chromatography.

Intermediate-Melting Solid for Formulation and Solid Dispersion Processing

The 126 °C melting point of N-acetylbenzenesulfonamide occupies a practical thermal window: it is high enough to remain a free-flowing solid under ambient storage and milling conditions, yet low enough to be melt-processed without decomposition risk [1]. This contrasts with the waxy, low-melting N-methyl analog (~31 °C) that requires cold storage, and the high-melting parent benzenesulfonamide (149–152 °C) that demands higher processing temperatures. For solid dispersion, hot-melt extrusion, or melt-crystallization studies, this intermediate melting behavior reduces energy input and simplifies equipment requirements.

Supramolecular Cocrystal Design Exploiting the Unique 1-Donor/3-Acceptor H-Bond Profile

N-Acetylbenzenesulfonamide's hydrogen-bond architecture (1 donor, 3 acceptors) creates a binding topology distinct from the symmetrical 2-donor/2-acceptor motif of benzenesulfonamide [1]. The acetyl carbonyl functions as a supplementary acceptor that can engage coformers (e.g., carboxylic acids, amides) in heteromeric R₂²(8) motifs while the sulfonamide N–H and S=O groups form complementary interactions. This makes the compound a privileged coformer for pharmaceutical cocrystal screens aiming to improve solubility or stability of APIs that are poor H-bond donors, a role that simpler sulfonamides cannot fill due to their different H-bond stoichiometry.

Organosilicon Protecting Group Strategy via O-Silyl Imidate Formation

The exclusive O-silylation of N-acetylbenzenesulfonamide to a crystalline, storable O-trimethylsilyl imidate provides a unique orthogonal protecting group strategy [1]. In multistep syntheses, the O-TMS imidate can be carried through transformations that would cleave N-silyl sulfonamides, then selectively deprotected with fluoride or mild acid to regenerate the parent N-acetyl sulfonamide. This reactivity profile is inaccessible from N-methyl- or N-ethylbenzenesulfonamides, which form less stable and less crystalline N-silyl derivatives. Researchers designing protecting group sequences for complex sulfonamide-containing targets should procure the acetyl derivative specifically for this capability.

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